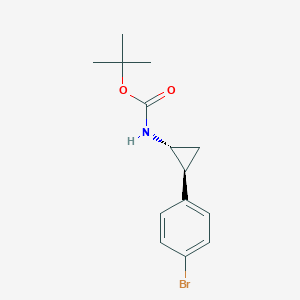

tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate

Übersicht

Beschreibung

tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a cyclopropyl ring, which is further substituted with a 4-bromophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate typically involves the following steps:

Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

Introduction of the 4-bromophenyl group: This step involves the substitution of a hydrogen atom on the cyclopropyl ring with a 4-bromophenyl group, often using bromination reactions.

Attachment of the tert-butyl carbamate group: This is usually done through carbamation reactions, where the cyclopropyl compound reacts with tert-butyl isocyanate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and other advanced techniques to enhance yield and purity while minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. Key examples include:

Mechanistic Insight : The bromine atom’s electron-withdrawing effect activates the aromatic ring for palladium-catalyzed cross-couplings, forming C–C or C–N bonds .

Deprotection of the tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield primary amines:

Reaction :

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (0°C to rt, 1–2 h).

-

Applications : Generates reactive intermediates for peptide synthesis or further functionalization .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes acid- or transition-metal-catalyzed opening:

| Condition | Reagents | Products |

|---|---|---|

| HCl/MeOH | HCl (gas), methanol | 1,3-Diol derivatives |

| Rh₂(esp)₂ catalysis | Rh catalyst, DCE, 80°C | Propargyl carbamates |

Example :

Oxidation Reactions

The cyclopropane ring and aryl groups are susceptible to oxidation:

| Substrate Position | Oxidizing Agent | Product |

|---|---|---|

| Cyclopropane | KMnO₄, H₂O/acetone | Carboxylic acid derivatives |

| Aromatic ring | CrO₃, acetic acid | Quinones |

Note : Strong oxidizers like chromium trioxide require anhydrous conditions to avoid over-oxidation.

Functional Group Interconversion

The carbamate group participates in hydrolysis or transesterification:

Hydrolysis :

Research Findings and Trends

-

Steric Effects : The cyclopropane ring’s rigidity influences stereochemical outcomes in coupling reactions, favoring trans products in Suzuki-Miyaura reactions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states .

-

Catalyst Optimization : Rhodium catalysts improve selectivity in propargyl carbamate synthesis compared to traditional Pd systems .

This compound’s versatility in cross-coupling, deprotection, and ring-opening reactions underscores its value in medicinal chemistry and materials science. Future research directions include enantioselective functionalization and green chemistry adaptations.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate is being explored as a potential drug candidate due to its ability to interact with biological macromolecules. Preliminary studies suggest that it may influence enzyme activity or receptor binding, making it a candidate for further pharmacological exploration .

- Case Study : Research has indicated that compounds with similar structures can modulate specific molecular pathways relevant to therapeutic applications. For example, cyclopropyl derivatives have been shown to exhibit varying degrees of potency against specific receptors, which may be applicable in designing new drugs targeting those pathways .

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to the development of new chemical entities with distinct properties .

- Synthesis Methodology :

Biological Studies

Studies on the interactions of this compound with various biological targets are crucial for understanding its pharmacological potential. The presence of the bromine atom may enhance hydrophobic interactions, affecting how the compound interacts with lipid membranes or protein structures .

Wirkmechanismus

The mechanism of action of tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate: Similar structure but lacks the bromine atom.

tert-Butyl ((1R,2S)-2-(4-chlorophenyl)cyclopropyl)carbamate: Similar structure with a chlorine atom instead of bromine.

tert-Butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate: Similar structure with a fluorine atom instead of bromine.

Uniqueness

tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in organic synthesis.

Biologische Aktivität

tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopropyl ring substituted with a 4-bromophenyl group and a tert-butyl carbamate moiety, which may influence its interactions with various biological targets.

- Molecular Formula : C14H18BrN O2

- Molecular Weight : 296.20 g/mol

- CAS Number : 1418287-95-2

The mechanism of action for this compound primarily involves its interaction with biological macromolecules, such as enzymes and receptors. The presence of the bromine atom is significant as it can enhance the compound's binding affinity and specificity through various interactions, including hydrophobic and ionic bonds.

Potential Interactions

- GABAA Receptor Antagonism : Similar compounds have been shown to act as antagonists at GABAA receptors, which are critical for inhibitory neurotransmission in the central nervous system. For example, related bicycloorthocarboxylate compounds have demonstrated potent GABAA receptor antagonism, suggesting that this compound may exhibit similar properties .

- Enzyme Inhibition : The compound may also inhibit specific enzymes involved in metabolic pathways, although detailed studies are necessary to elucidate these interactions.

Biological Activity Studies

Research into the biological activity of this compound is ongoing. Preliminary studies indicate that this compound could interact with various biological targets, influencing enzyme activity or receptor binding.

Case Studies and Findings

- GABAA Receptor Studies : Research has indicated that structurally similar compounds can effectively inhibit GABAA receptor binding, leading to increased excitability in neuronal circuits. This suggests that this compound may have neuroactive properties worth exploring further .

- Enzyme Interaction Studies : In studies focused on enzyme inhibition, compounds with similar structural motifs have been shown to affect protein-ligand interactions significantly. The potential for this compound to modulate enzyme functions presents a promising area for future research .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Bromine Substitution | Biological Activity Potential |

|---|---|---|

| tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate | Fluorine | Moderate |

| tert-butyl ((1R,2S)-2-(4-chlorophenyl)cyclopropyl)carbamate | Chlorine | Moderate |

| tert-butyl ((1R,2S)-2-phenylcyclopropyl)carbamate | None | Low |

| This compound | Bromine | High (potentially neuroactive) |

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R,2S)-2-(4-bromophenyl)cyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYDSIJHMSGNKM-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.